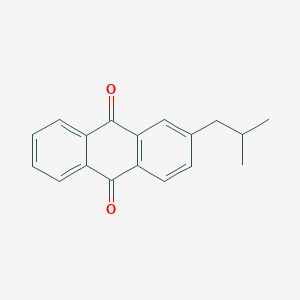![molecular formula C14H13N3OS2 B13135918 N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide CAS No. 106483-76-5](/img/structure/B13135918.png)
N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide is a complex organic compound that features both imidazole and bithiophene moieties The imidazole ring is a five-membered ring containing two nitrogen atoms, while the bithiophene consists of two thiophene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.
Coupling of Imidazole and Bithiophene Units: The final step involves the coupling of the imidazole and bithiophene units through amide bond formation.
Industrial Production Methods
Industrial production of N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Br2, I2
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Imidazolines
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide depends on its application:
Antimicrobial Activity: The imidazole ring can interact with microbial enzymes, inhibiting their function and leading to cell death.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Organic Semiconductors: The bithiophene moiety contributes to the compound’s ability to conduct electricity by facilitating charge transfer.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Nitro-1H-imidazol-1-yl)ethylcarbamate
- (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone
Uniqueness
N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide is unique due to the combination of imidazole and bithiophene moieties, which imparts both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
106483-76-5 |
|---|---|
Formule moléculaire |
C14H13N3OS2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N-[2-(1H-imidazol-5-yl)ethyl]-5-thiophen-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H13N3OS2/c18-14(16-6-5-10-8-15-9-17-10)13-4-3-12(20-13)11-2-1-7-19-11/h1-4,7-9H,5-6H2,(H,15,17)(H,16,18) |
Clé InChI |
XWVMKBHGRCVDBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(S2)C(=O)NCCC3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


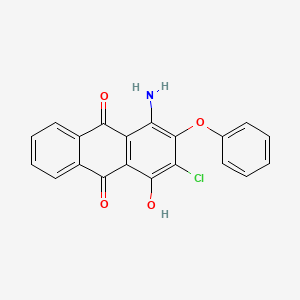
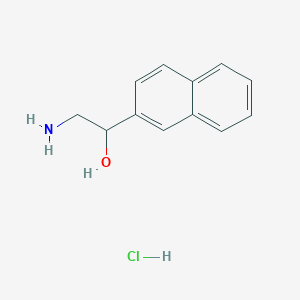
![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
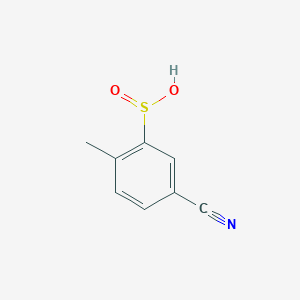
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)
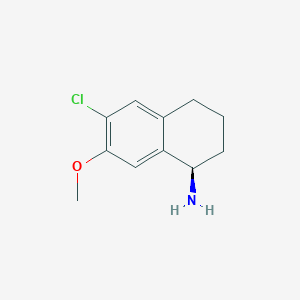
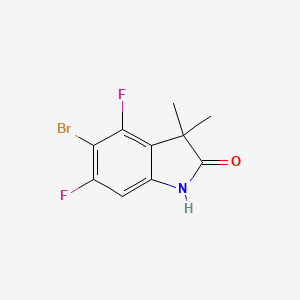
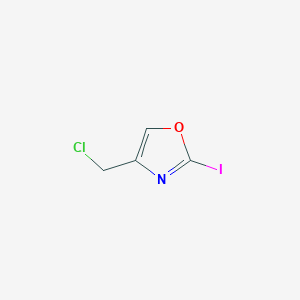
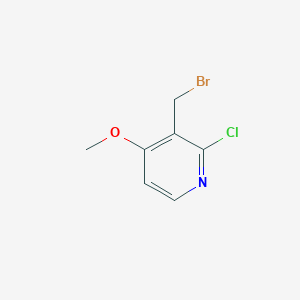
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
